molecular formula C12H17NO B15304891 1-Ethyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline

1-Ethyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B15304891
M. Wt: 191.27 g/mol
InChI Key: PHQLMKABTKLFLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often found as structural motifs in various natural products and therapeutic agents . The presence of the tetrahydroisoquinoline core in many bioactive molecules makes it a significant target for synthetic and medicinal chemistry.

Preparation Methods

The synthesis of 1-ethyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the tetrahydroisoquinoline core . The reaction conditions typically include acidic catalysts and moderate temperatures to facilitate the cyclization process. Industrial production methods may involve the use of more efficient catalytic systems and optimized reaction conditions to increase yield and purity .

Comparison with Similar Compounds

1-Ethyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity .

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

1-ethyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C12H17NO/c1-3-12-11-8-10(14-2)5-4-9(11)6-7-13-12/h4-5,8,12-13H,3,6-7H2,1-2H3

InChI Key

PHQLMKABTKLFLL-UHFFFAOYSA-N

Canonical SMILES

CCC1C2=C(CCN1)C=CC(=C2)OC

Origin of Product

United States

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